molecular formula C8H7FI2O B14762198 2-Ethoxy-3-fluoro-1,4-diiodobenzene

2-Ethoxy-3-fluoro-1,4-diiodobenzene

Cat. No.: B14762198
M. Wt: 391.95 g/mol
InChI Key: WTDOMKXMNPYULF-UHFFFAOYSA-N
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Description

2-Ethoxy-3-fluoro-1,4-diiodobenzene is an organic compound with the molecular formula C8H7FI2O. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by iodine atoms, the hydrogen atom at position 3 is replaced by a fluorine atom, and the hydrogen atom at position 2 is replaced by an ethoxy group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-fluoro-1,4-diiodobenzene typically involves the following steps:

    Halogenation: The introduction of iodine atoms into the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, the reaction of benzene with iodine in the presence of an oxidizing agent such as nitric acid can yield diiodobenzene.

    Fluorination: The introduction of a fluorine atom can be achieved through nucleophilic aromatic substitution reactions. For example, the reaction of diiodobenzene with a fluorinating agent such as potassium fluoride can yield fluorodiiodobenzene.

    Ethoxylation: The introduction of an ethoxy group can be achieved through nucleophilic substitution reactions. For example, the reaction of fluorodiiodobenzene with an ethoxy group donor such as ethanol in the presence of a base can yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes described above. These methods may utilize continuous flow reactors and other advanced technologies to optimize reaction conditions and improve yields.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluoro-1,4-diiodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Common reagents and conditions used in the reactions of this compound include:

    Nucleophiles: Potassium fluoride, sodium ethoxide

    Electrophiles: Iodine, nitric acid

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Ethanol, dichloromethane

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can yield various substituted benzene derivatives.

Scientific Research Applications

2-Ethoxy-3-fluoro-1,4-diiodobenzene has a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with unique properties.

    Pharmaceutical Research: It is used in the synthesis of potential drug candidates and other bioactive compounds.

    Chemical Biology: It is used in the study of biological processes and the development of new biochemical tools.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-fluoro-1,4-diiodobenzene depends on the specific context in which it is used. In general, the compound can interact with various molecular targets and pathways, leading to a range of effects. For example, in coupling reactions, the compound can form new carbon-carbon bonds through the interaction with palladium catalysts and boronic acids or esters.

Comparison with Similar Compounds

2-Ethoxy-3-fluoro-1,4-diiodobenzene can be compared with other similar compounds, such as:

    2-Fluoro-1,4-diiodobenzene: This compound lacks the ethoxy group, which can affect its reactivity and applications.

    2-Ethoxy-1,4-diiodobenzene: This compound lacks the fluorine atom, which can affect its reactivity and applications.

    3-Fluoro-1,4-diiodobenzene: This compound lacks the ethoxy group, which can affect its reactivity and applications.

The presence of both the ethoxy and fluorine groups in this compound makes it unique and can influence its reactivity and applications in various fields of scientific research.

Properties

Molecular Formula

C8H7FI2O

Molecular Weight

391.95 g/mol

IUPAC Name

2-ethoxy-3-fluoro-1,4-diiodobenzene

InChI

InChI=1S/C8H7FI2O/c1-2-12-8-6(11)4-3-5(10)7(8)9/h3-4H,2H2,1H3

InChI Key

WTDOMKXMNPYULF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)I)I

Origin of Product

United States

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